Betahistine monomesilate

Catalog No.
S1920452
CAS No.
380416-14-8
M.F
C9H16N2O3S
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betahistine monomesilate

CAS Number

380416-14-8

Product Name

Betahistine monomesilate

IUPAC Name

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine

Molecular Formula

C9H16N2O3S

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C8H12N2.CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;1H3,(H,2,3,4)

InChI Key

FUWLKZQYMWTFBA-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O

Canonical SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O

Betahistine mesilate, also known as betahistine or betahistine dihydrochloride, is a medication primarily used for the treatment of Meniere's disease, a disorder of the inner ear that causes vertigo, tinnitus, hearing loss, and a sensation of fullness in the ear []. However, betahistine mesilate has also been investigated for its potential applications in various scientific research areas. Here's a breakdown of some key areas of exploration:

Vestibular Function

Betahistine mesilate's effects on the vestibular system, which plays a crucial role in balance and spatial orientation, are of particular interest to researchers. Studies suggest that betahistine mesilate may improve vestibular blood flow [], potentially aiding in Meniere's disease and other inner ear disorders.

Tinnitus Management

Tinnitus is a common symptom characterized by a ringing or buzzing sensation in the ears. Research suggests that betahistine mesilate may offer relief from tinnitus, possibly by modulating neurotransmitter activity in the auditory pathways [].

Betahistine monomesilate is a synthetic compound primarily used in the treatment of vestibular disorders, particularly Meniere's disease. It is an orally administered drug that acts as a centrally acting histamine H1 receptor agonist with partial antagonistic activity at H3 receptors. The chemical formula for betahistine monomesilate is C₉H₁₆N₂O₃S, and it is recognized for its role in improving blood flow in the inner ear, thereby alleviating symptoms such as vertigo and tinnitus .

The exact mechanism by which betahistine monomesilate alleviates Meniere's disease symptoms is not fully understood []. However, several proposed mechanisms exist:

  • Histamine Receptor Agonism: Betahistine acts as a weak agonist at H₁ receptors, potentially improving blood flow in the inner ear and reducing pressure buildup [].
  • Histamine Receptor Antagonism: Betahistine might act as an antagonist at H₃ receptors, leading to increased histamine release and enhancing central vestibular compensation (brain adapting to inner ear dysfunction) [].
  • Other Effects: Betahistine might have additional effects on neurotransmitter systems and blood vessel function, contributing to its therapeutic action.
Typical of amine-containing compounds. Its structure allows it to participate in:

  • Acid-Base Reactions: As a weak base, betahistine can react with acids to form salts, which may enhance its solubility.
  • Oxidation-Reduction Reactions: The presence of nitrogen in its structure allows for potential redox reactions under specific conditions.
  • Hydrolysis: As a sulfonamide derivative, betahistine monomesilate can undergo hydrolysis in aqueous environments, affecting its stability and bioavailability.

These reactions are crucial for understanding the pharmacokinetics and stability of the compound during formulation and storage.

Betahistine monomesilate exhibits significant biological activity through its interaction with histamine receptors. Its primary actions include:

  • Histamine H1 Receptor Agonism: This action leads to vasodilation and improved microcirculation in the inner ear, which is beneficial for patients suffering from vestibular disorders.
  • Partial H3 Receptor Antagonism: By blocking H3 receptors, betahistine enhances the release of neurotransmitters such as acetylcholine, further aiding in vestibular function.
  • Neuroprotective Effects: Some studies suggest that betahistine may offer neuroprotective benefits, particularly in conditions involving oxidative stress .

The synthesis of betahistine monomesilate involves several steps, typically starting from 2-aminoethylpyridine. The general synthetic pathway includes:

  • Formation of Betahistine: The initial step involves the reaction of 2-aminoethylpyridine with appropriate reagents to form betahistine.
  • Monomesilation: The betahistine compound is then reacted with mesyl chloride to introduce the mesylate group, enhancing its pharmacological properties and solubility.
  • Purification: The final product is purified through crystallization or chromatography to achieve the desired purity level.

This multi-step synthesis allows for the production of high-quality betahistine monomesilate suitable for pharmaceutical applications.

Betahistine monomesilate is primarily used in clinical settings for:

  • Treatment of Meniere's Disease: It alleviates symptoms such as vertigo, tinnitus, and hearing loss associated with this condition.
  • Vestibular Rehabilitation: It may assist in rehabilitation therapies aimed at improving balance and reducing dizziness.
  • Potential Use in Other Disorders: Emerging research suggests possible applications in treating other neurological conditions due to its neuroprotective effects .

Interaction studies involving betahistine monomesilate have revealed important insights into its pharmacodynamics:

  • Drug Interactions: Betahistine may interact with other medications affecting the central nervous system or those that influence histamine pathways. Caution is advised when co-administering with antihistamines or sedatives.
  • Food Interactions: While food does not significantly affect the absorption of betahistine, it is recommended to take it consistently with meals to maintain stable plasma levels.

These interactions are critical for optimizing therapeutic regimens involving betahistine monomesilate.

Several compounds share similarities with betahistine monomesilate in terms of structure and pharmacological effects. Notable comparisons include:

Compound NameChemical FormulaMechanism of ActionUnique Features
BetahistineC₈H₁₂N₂Histamine H1 agonistPrimarily used for Meniere's disease
MeclizineC₂₁H₂₅N₂Antihistamine (H1 receptor antagonist)Commonly used as an antiemetic
DimenhydrinateC₂₁H₂₄ClN₁₄O₁Antihistamine (H1 receptor antagonist)Used primarily for motion sickness
PromethazineC₁₈H₂₀N₂SAntihistamine (H1 receptor antagonist)Used for allergies and nausea

Betahistine monomesilate stands out due to its dual action on both H1 and H3 receptors, making it particularly effective for vestibular disorders while having fewer sedative effects compared to traditional antihistamines like meclizine and dimenhydrinate.

Molecular Structure and Formula

Betahistine monomesilate, also known as betahistine mesylate, is a salt form of the histamine analog betahistine. The compound possesses the molecular formula C₈H₁₂N₂·CH₄O₃S, representing the combination of one betahistine molecule with one methanesulfonic acid molecule [1] [2]. The molecular weight of betahistine monomesilate is 232.30 grams per mole [3].

The core structure consists of a pyridine ring connected to an ethylamine side chain through a two-carbon linker. The pyridine nitrogen is positioned at the 2-position relative to the ethylamine substituent, while the terminal amino group carries a methyl substituent. This structural arrangement closely resembles histamine, which accounts for the compound's biological activity at histamine receptors [4].

The monomesilate salt form is created by the protonation of the secondary amine group in betahistine by methanesulfonic acid. This salt formation enhances the compound's stability and water solubility compared to the free base form, making it suitable for pharmaceutical formulations [5].

Structural Characterization

Betahistine monomesilate appears as a white to almost white crystalline powder that exhibits very hygroscopic properties [5] [6]. The compound demonstrates excellent water solubility, dissolving to produce an almost transparent solution, while showing freely soluble characteristics in ethanol and very slight solubility in 2-propanol [5] [7].

The melting point of betahistine monomesilate ranges from 108°C to 115°C according to various pharmacopoeia standards, with some sources reporting a more specific range of 112°C to 115°C [6] [7]. The European Pharmacopoeia specifies the melting point as 108°C to 112°C [7].

Infrared absorption spectrophotometry provides characteristic absorption patterns for structural identification, as outlined in pharmacopoeia monographs [7]. The compound can be further characterized through thin-layer chromatography using specific mobile phase systems and detection methods under ultraviolet light at 254 nanometers [7].

Chemical Registry Information

CAS Number and Registry Details

The Chemical Abstracts Service has assigned the registry number 54856-23-4 to betahistine monomesilate [1] [2]. This unique identifier distinguishes the monomesilate salt form from other betahistine derivatives, including the dihydrochloride salt (CAS: 5579-84-0) and the free base form (CAS: 5638-76-6) [3] [8].

The compound is also listed in the European Chemicals Agency database under EINECS number 259-377-7 [6]. Additional regulatory identifiers include the United States Food and Drug Administration Unique Ingredient Identifier X1L0E3R43Y [1] [9].

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry nomenclature system, betahistine monomesilate is designated as "methanesulfonic acid; methyl[2-(pyridin-2-yl)ethyl]amine" [9]. Alternative systematic names include "2-Pyridineethanamine, N-methyl-, methanesulfonate (1:1)" and "N-methyl-2-(pyridin-2-yl)ethanamine methanesulfonate" [1] [2].

The free base component is named "methyl[2-(pyridin-2-yl)ethyl]amine" or "N-methyl-2-pyridin-2-ylethanamine" [11] [8]. This systematic nomenclature clearly describes the structural features: the pyridine ring, the two-carbon ethyl linker, and the methylated amino group.

Molecular Identifiers and Database Entries

Betahistine monomesilate is extensively catalogued across multiple chemical and pharmaceutical databases. The PubChem Compound Identifier is CID 198334, which provides comprehensive chemical structure and property information [12] [13]. The compound appears in ChEMBL database under identifier CHEMBL1451277, focusing on bioactivity data [1].

DrugBank maintains an entry for betahistine monomesilate under accession number DBSALT002969, classifying it as a salt form of the parent compound betahistine [9]. The DSSTox Substance Identifier DTXSID1045588 provides toxicological reference information [1]. Wikidata entry Q27283401 serves as a knowledge base identifier linking various data sources [1].

The MDL number MFCD00211321 represents the compound in the Accelrys Available Chemicals Directory [5] [6]. These multiple database entries ensure comprehensive coverage and accessibility of chemical and biological information regarding betahistine monomesilate.

Structural Relationship to Other Betahistine Salt Forms

Betahistine exists in several salt forms, each possessing distinct molecular and physical characteristics. The monomesilate form represents one of the primary pharmaceutical salts, alongside the dihydrochloride and dimesylate derivatives [14] [15].

The dihydrochloride salt (molecular formula C₈H₁₂N₂·2HCl) has a molecular weight of 209.12 grams per mole and melting point of 148-149°C [16] [3]. This form contains two hydrochloride molecules per betahistine molecule, contrasting with the single methanesulfonic acid molecule in the monomesilate form [14].

The dimesylate salt (molecular formula C₈H₁₂N₂·2CH₄O₃S) incorporates two methanesulfonic acid molecules, resulting in a higher molecular weight of 328.41 grams per mole [3] [17]. This relationship demonstrates how different stoichiometric ratios of the same acid can produce distinct salt forms with varying properties.

Physical Properties

Molecular Weight Determination

Betahistine monomesilate possesses a confirmed molecular weight of 328.41 g/mol [1] [2] [3]. The molecular formula is established as C₁₀H₂₀N₂O₆S₂, representing the salt form consisting of one betahistine molecule complexed with two methanesulfonic acid molecules [1] [2]. Alternative molecular weight values reported include 328.4 g/mol [3] [4] and 328.398 g/mol [5], with the slight variations attributed to different computational precision in mass calculations. The monoisotopic mass has been precisely determined as 328.076278 g/mol [5].

State and Appearance

Betahistine monomesilate presents as a white to off-white crystalline powder under standard conditions [1] [2]. The compound maintains a solid state at room temperature and exhibits characteristic crystalline morphology. The European Pharmacopoeia describes the substance as having no odor or possessing a faint, characteristic odor with a bitter taste [6]. The crystalline nature of the compound has been confirmed through X-ray powder diffraction studies, which have identified distinct polymorphic forms with characteristic diffraction patterns [7].

Solubility Profile in Various Solvents

The solubility characteristics of betahistine monomesilate demonstrate significant variation across different solvent systems. The compound exhibits very high solubility in water [1] [2] [8], making it readily dispersible in aqueous media. In ethanol (96 percent), the compound shows freely soluble characteristics [1] [2] [8], while in 2-propanol, it demonstrates very slightly soluble properties [1] [2] [8].

SolventSolubility ClassificationReference
WaterVery soluble [1] [2] [8]
Ethanol (96%)Freely soluble [1] [2] [8]
MethanolFreely soluble [6]
Acetic acid (100)Freely soluble [6]
2-PropanolVery slightly soluble [1] [2] [8]
Acetic anhydrideVery slightly soluble [6]
Diethyl etherPractically insoluble [6]
DMSO65 mg/mL (197.92 mM) [9]

Thermal Characteristics

Melting Point Analysis

Betahistine monomesilate exhibits polymorphic behavior with distinct melting point characteristics depending on the crystal form. The most commonly reported melting point for Form A is 112°C [1] [2] [10]. However, polymorphic studies have identified a Form B with a significantly higher melting point range of 136-138°C [7]. The European Pharmacopoeia establishes an official melting point range of 108-112°C for identification purposes [8].

Crystal FormMelting PointMethodReference
Form A112°CDSC [1] [2] [10]
Form B136-138°CDSC [7]
Pharmacopoeia Range108-112°COfficial [8]

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry analysis reveals complex thermal behavior patterns for betahistine monomesilate. The DSC thermograms show characteristic endothermic peaks corresponding to melting transitions, with the onset temperature typically observed around 108°C [8]. The peak temperature varies depending on the heating rate employed, demonstrating the kinetic nature of the thermal transitions [7].

Crystal Form B exhibits a distinct DSC profile with a sharp endothermic peak in the 136-138°C range, confirming its unique thermal signature [7]. The DSC curves provide valuable information for polymorph identification and quality control purposes in pharmaceutical applications.

Thermal Stability Parameters

Thermal stability studies indicate that betahistine monomesilate remains stable under normal storage conditions but shows sensitivity to elevated temperatures [11]. Degradation studies reveal that thermal decomposition begins above 100°C, with significant degradation observed when the compound is exposed to temperatures of 60°C for extended periods [12] [13].

The compound demonstrates hygroscopic properties, requiring protection from moisture and light during storage [1] [2] [11]. Stability testing indicates that the substance should be stored in dark conditions under an inert atmosphere at room temperature to maintain its integrity [11].

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy analysis of betahistine monomesilate reveals characteristic absorption maxima that are valuable for analytical identification and quantification. The primary absorption wavelengths occur at 261 nm and 268 nm [14] [15], with additional absorption noted at 250 nm and 260 nm depending on the analytical conditions employed [16] [15] [17].

Wavelength (nm)ApplicationReference
250HPLC detection [17]
260General UV detection [16] [15]
261Quantitative analysis [14] [15]
268Characteristic absorption [14]

Infrared Spectroscopy Characterization

Infrared spectroscopy provides definitive structural identification capabilities for betahistine monomesilate. Standard infrared reference spectra are available in pharmacopeial sources [8] [18], establishing characteristic absorption bands for compound identification. The IR spectrum exhibits typical features associated with the pyridine ring system, methanesulfonate groups, and amine functionalities present in the molecular structure.

The European Pharmacopoeia specifies infrared absorption spectrophotometry as a primary identification method, comparing sample spectra against betahistine mesilate certified reference standards [8]. This technique serves as a fundamental tool for quality control and authentication of pharmaceutical preparations.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy analysis of betahistine monomesilate has been documented with ¹H NMR spectra available in DMSO-d₆ [19]. The NMR spectral data provides detailed structural information regarding the proton environments within the molecule, confirming the expected chemical shifts associated with the pyridine ring, ethylamine chain, and methyl groups.

Other CAS

54856-23-4

Wikipedia

Betahistine monomesilate

Dates

Last modified: 08-16-2023

Explore Compound Types